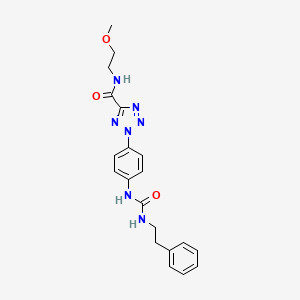
N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N7O3 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide is a compound that belongs to the tetrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.
Antihypertensive Effects
Recent studies have indicated that tetrazole derivatives can exhibit significant antihypertensive properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit angiotensin II receptors, which play a critical role in regulating blood pressure. In vitro assays demonstrated that these compounds effectively lower blood pressure in animal models, suggesting their potential as antihypertensive agents .
Antioxidant Activity
Antioxidant properties are another notable aspect of this compound. The DPPH assay results indicate that derivatives of tetrazoles possess significant free radical scavenging abilities. This activity is crucial for combating oxidative stress-related diseases, including cardiovascular disorders .
Antimicrobial Properties
The antibacterial activity of this compound has also been investigated. Agar well diffusion methods revealed that this compound exhibits inhibitory effects against various bacterial strains, highlighting its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Receptor Binding : The compound's structural features enable it to bind effectively to angiotensin II receptors, leading to vasodilation and reduced blood pressure.
- Free Radical Scavenging : The presence of the tetrazole ring contributes to its ability to donate electrons and neutralize free radicals, thus reducing oxidative damage.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(2-phenylethylcarbamoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-30-14-13-21-19(28)18-24-26-27(25-18)17-9-7-16(8-10-17)23-20(29)22-12-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,28)(H2,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDOBFKDLOEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














